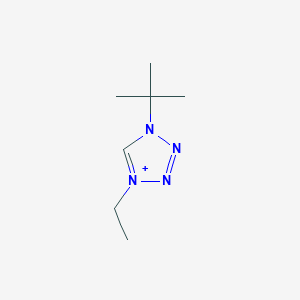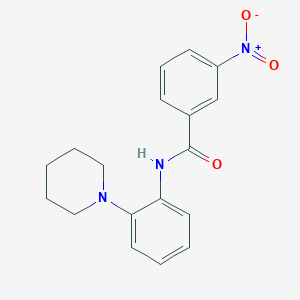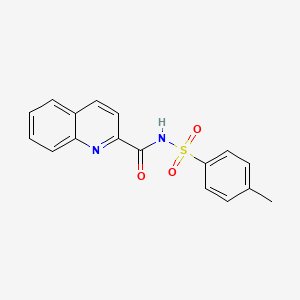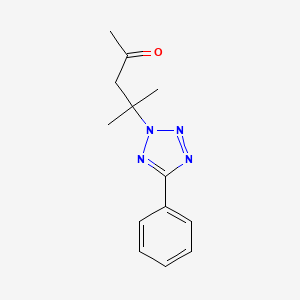
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium is a tetrazole derivative, a class of compounds known for their unique chemical properties and applications in various fields. Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. The presence of the tert-butyl and ethyl groups in this compound enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium, typically involves the reaction of nitriles with sodium azide. This reaction can be catalyzed by various metal salts, such as zinc chloride, in solvents like isopropanol or n-propanol . The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields high-purity tetrazole derivatives.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis is another method used to accelerate the reaction and improve the overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The compound’s stability and resistance to metabolic degradation make it a valuable tool in drug development and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the tert-butyl and ethyl groups.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, offering different reactivity and applications.
Uniqueness
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium stands out due to its unique combination of tert-butyl and ethyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Eigenschaften
Molekularformel |
C7H15N4+ |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
1-tert-butyl-4-ethyltetrazol-4-ium |
InChI |
InChI=1S/C7H15N4/c1-5-10-6-11(9-8-10)7(2,3)4/h6H,5H2,1-4H3/q+1 |
InChI-Schlüssel |
BBMMLYNHMFGLCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CN(N=N1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)

![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)


![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)


![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)

